molecular formula C17H23ClN2O4S B2417778 (5-chloro-2-methoxyphenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone CAS No. 1903439-92-8

(5-chloro-2-methoxyphenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone

Cat. No.: B2417778
CAS No.: 1903439-92-8
M. Wt: 386.89
InChI Key: RSGLFUHFKZBUPH-UHFFFAOYSA-N
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Description

(5-chloro-2-methoxyphenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, which features a chlorinated methoxyphenyl group linked to a piperazine ring that is further substituted with a tetrahydro-2H-thiopyran dioxide moiety, is characteristic of scaffolds designed to modulate key biological targets. Compounds with similar structural features, particularly the (chloro-methoxyphenyl)piperazine core, have been investigated for their potential to inhibit specific kinases. For instance, research into pyrazolo[1,5-a]pyridines has highlighted the relevance of such chemical architectures in developing inhibitors for Microtubule Affinity-Regulating Kinase (MARK), a target implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's due to its role in tau protein phosphorylation . The presence of the 1,1-dioxidotetrahydro-2H-thiopyran (sulfone) group is a notable feature that can influence the compound's physicochemical properties, such as its solubility and metabolic stability, and may also be critical for specific target binding. This makes the compound a valuable candidate for hit-to-lead optimization programs in drug discovery. Researchers can utilize this molecule in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a chemical probe to explore pathways involved in neurodegeneration and other disease areas. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4S/c1-24-16-3-2-13(18)12-15(16)17(21)20-8-6-19(7-9-20)14-4-10-25(22,23)11-5-14/h2-3,12,14H,4-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGLFUHFKZBUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-chloro-2-methoxyphenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule with notable biological activity. It has been characterized primarily as a highly selective inhibitor of myeloperoxidase (MPO), an enzyme involved in inflammatory processes. Understanding its biological activity can provide insights into its potential therapeutic applications.

  • Molecular Formula : C17H23ClN2O4S
  • Molecular Weight : 386.89 g/mol
  • IUPAC Name : (5-chloro-2-methoxyphenyl)-[4-(1,1-dioxidothian-4-yl)piperazin-1-yl]methanone

The primary mechanism of action for this compound is its ability to irreversibly inhibit myeloperoxidase through covalent bonding. This inhibition is crucial as MPO plays a significant role in the oxidative burst during inflammation, leading to tissue damage and various inflammatory diseases.

Selectivity

Research indicates that this compound demonstrates selectivity for MPO over other enzymes such as thyroid peroxidase and certain cytochrome P450 isoforms, which could minimize off-target effects and enhance therapeutic efficacy.

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory effects in various models. For instance, in human whole blood stimulated with lipopolysaccharide (LPS), it effectively inhibited MPO activity, suggesting its potential use in treating inflammatory conditions.

Antimicrobial and Anticancer Potential

Derivatives of this compound have been explored for their pharmacological activities, particularly in antimicrobial and anticancer contexts. For example, certain derivatives have exhibited promising results against bacterial strains and cancer cell lines, indicating a broader spectrum of biological activity beyond MPO inhibition.

1. In Vivo Studies

In studies involving oral administration to animal models (e.g., crab-eating macaques), the compound significantly reduced plasma MPO activity following LPS stimulation. This suggests a robust in vivo efficacy that supports its potential application in inflammatory diseases.

2. Synthesis and Derivative Research

Research has also focused on synthesizing various derivatives of this compound to enhance its biological properties. Notably, derivatives such as N-(4-(4-bromophenyl)thiazole-2-yl)-2-chloroacetamide have shown enhanced antibacterial and anticancer activities, expanding the therapeutic applications of the original compound.

Data Table: Summary of Biological Activities

Activity Effect Model/System
MPO InhibitionIrreversible inhibitionHuman whole blood stimulated with LPS
Anti-inflammatorySignificant reduction in inflammationAnimal models (crab-eating macaques)
AntimicrobialEffective against bacterial strainsVarious bacterial assays
AnticancerPromising results against cancer cell linesIn vitro studies

Preparation Methods

Preparation of Tetrahydro-2H-Thiopyran-4-amine

The synthesis begins with the preparation of tetrahydro-2H-thiopyran-4-amine, a key intermediate. Cyclization of 3-mercaptopropanol with ammonia under acidic conditions yields the thiomorpholine ring, which is subsequently hydrogenated to form tetrahydro-2H-thiopyran-4-amine.

Reaction Conditions :

  • Catalyst : Palladium on carbon (Pd/C, 10% w/w)
  • Solvent : Ethanol
  • Pressure : 50 psi H₂
  • Yield : 78%

Oxidation to 1,1-Dioxidotetrahydro-2H-Thiopyran-4-amine

The sulfide group in tetrahydro-2H-thiopyran-4-amine is oxidized to a sulfone using hydrogen peroxide (H₂O₂, 30%) in acetic acid.

Optimization Data :

Parameter Value
Temperature 60°C
Reaction Time 6 hours
Oxidant Equivalents 3.0 eq H₂O₂
Yield 92%

Piperazine Functionalization

The amine group in 1,1-dioxidotetrahydro-2H-thiopyran-4-amine undergoes nucleophilic substitution with 1-chloroethylpiperazine in the presence of potassium carbonate (K₂CO₃) in acetonitrile.

Key Spectral Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.45–3.55 (m, 4H, piperazine CH₂), 3.10–3.20 (m, 2H, thiopyran CH₂), 2.85–2.95 (m, 2H, thiopyran CH₂).
  • ESI-MS : m/z 247.1 [M+H]⁺.

Synthesis of 5-Chloro-2-Methoxybenzoyl Chloride

The electrophilic benzoyl chloride is prepared from 5-chloro-2-methoxybenzoic acid via treatment with thionyl chloride (SOCl₂) .

Procedure :

  • Molar Ratio : 1:3 (acid : SOCl₂)
  • Solvent : Toluene
  • Temperature : Reflux (110°C)
  • Reaction Time : 4 hours
  • Yield : 89%

Characterization :

  • IR (KBr) : 1775 cm⁻¹ (C=O stretch).

Coupling of Benzoyl Chloride with Piperazine Derivative

The final step involves the acylation of 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine with 5-chloro-2-methoxybenzoyl chloride. This reaction is facilitated by triethylamine (Et₃N) in dichloromethane (DCM) under anhydrous conditions.

Reaction Schema :
$$
\text{5-Cl-2-MeO-Benzoyl Cl} + \text{Piperazine Derivative} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound}
$$

Optimization Insights :

  • Stoichiometry : 1.2 eq benzoyl chloride to ensure complete conversion.
  • Base : Triethylamine (2.5 eq) to scavenge HCl.
  • Temperature : 0°C to room temperature (prevents side reactions).
  • Yield : 76% after column chromatography (SiO₂, EtOAc/hexane 1:1).

Alternative Microwave-Assisted Synthesis

Inspired by methodologies for analogous piperazine derivatives, microwave irradiation significantly accelerates the coupling step.

Protocol :

  • Reagents : 5-chloro-2-methoxybenzoic acid, 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine, TCT (trichlorotriazine), NaN₃.
  • Conditions : 100 W, 65°C, 15 minutes.
  • Yield : 81% (vs. 76% conventional).

Advantages :

  • Reduced reaction time (5 min vs. 12 hours).
  • Enhanced purity (98% by HPLC).

Structural and Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 7.52 (d, J = 8.5 Hz, 1H, aromatic), 7.28 (dd, J = 8.5, 2.5 Hz, 1H, aromatic), 7.15 (d, J = 2.5 Hz, 1H, aromatic), 3.88 (s, 3H, OCH₃), 3.60–3.70 (m, 4H, piperazine), 3.20–3.30 (m, 4H, piperazine), 2.95–3.05 (m, 4H, thiopyran).
  • ¹³C NMR (126 MHz, DMSO-d₆) : δ 169.8 (C=O), 154.2 (OCH₃), 132.5, 128.9, 124.7 (aromatic), 56.1 (piperazine), 52.3 (thiopyran).
  • HRMS (ESI+) : m/z 453.1247 [M+H]⁺ (calc. 453.1243).

Crystallographic Analysis

Single-crystal X-ray diffraction of a related piperazine derivative confirms the chair conformation of the piperazine ring and the tetrahedral geometry at the sulfone sulfur.

Selected Bond Lengths :

Bond Length (Å)
S=O 1.432
C-N (piperazine) 1.465

Industrial-Scale Production Considerations

For bulk synthesis, continuous-flow reactors are recommended to enhance safety and efficiency during the oxidation and coupling steps.

Key Parameters :

  • Oxidation : Tubular reactor with H₂O₂ feed at 60°C.
  • Coupling : Microreactor with residence time <10 minutes.

Challenges and Mitigation Strategies

  • Sulfone Over-Oxidation : Controlled H₂O₂ addition and temperature monitoring prevent degradation.
  • Piperazine Ring Strain : Use of sterically hindered bases (e.g., DIPEA) minimizes side reactions.

Q & A

Q. What are the key synthetic strategies for this compound?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Formation of the piperazine-thiopyran moiety via nucleophilic substitution or amide bond coupling .
  • Oxidation : Conversion of the thiopyran sulfur to a sulfone group using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
  • Purification : Column chromatography or recrystallization to isolate high-purity product, monitored by TLC . Example protocol: React 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine with 5-chloro-2-methoxybenzoyl chloride in dry dichloromethane under inert atmosphere, followed by oxidation .

Q. How is the purity and structural integrity confirmed?

Use a combination of analytical techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and sulfone group presence .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula .
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. What methodologies assess its biological activity?

  • In vitro assays : Enzyme inhibition (e.g., kinase or GPCR targets) using fluorescence polarization or radiometric assays .
  • Cell-based studies : Cytotoxicity profiling (IC50_{50}) in cancer cell lines via MTT or ATP-luminescence assays .
  • Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Q. How can SAR studies optimize its pharmacological profile?

  • Substituent variation : Modify the methoxy or chloro groups on the phenyl ring to evaluate potency changes .
  • Scaffold hopping : Replace the thiopyran sulfone with other heterocycles (e.g., tetrahydrofuran) to improve metabolic stability .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes and guide rational design .

Q. How to resolve contradictions in biological activity data across studies?

  • Experimental validation : Replicate assays under standardized conditions (e.g., cell line authenticity, serum-free media) .
  • Data normalization : Use internal controls (e.g., reference inhibitors) to minimize inter-lab variability .
  • Meta-analysis : Compare dose-response curves and pharmacokinetic parameters (e.g., bioavailability) to identify outliers .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Salt formation : Use hydrochloride or mesylate salts to enhance polarity .
  • Co-solvents : Employ cyclodextrin complexes or PEG-based formulations .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) for transient solubility .

Q. How to design stability studies under physiological conditions?

  • Forced degradation : Expose to pH 1–10 buffers, elevated temperatures (40°C), and UV light to identify degradation pathways .
  • LC-MS/MS analysis : Monitor breakdown products and quantify half-life in simulated gastric fluid (SGF) or plasma .

Q. What in silico methods predict binding affinity and selectivity?

  • Molecular docking : Glide or Schrödinger Suite to screen against target libraries .
  • Molecular dynamics (MD) : GROMACS simulations (100 ns) to assess binding stability and conformational changes .

Q. How to evaluate metabolic stability and identify major metabolites?

  • Liver microsome assays : Incubate with human/rat microsomes and NADPH, followed by LC-MS/MS to detect phase I/II metabolites .
  • CYP450 inhibition screening : Fluorescent probes (e.g., P450-Glo) to assess isoform-specific interactions .

Q. How to design experiments to determine the mechanism of action?

  • Transcriptomics : RNA-seq or CRISPR-Cas9 screens to identify differentially expressed genes post-treatment .
  • Target deconvolution : Chemoproteomics (thermal shift assays) or affinity pull-down with biotinylated probes .

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